![molecular formula C35H24 B14179420 2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene] CAS No. 928704-87-4](/img/structure/B14179420.png)
2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] is a chemical compound known for its unique spiro structure, which incorporates a cyclopropane ring fused to a fluorene core with naphthalene substituents at the 2’ and 7’ positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] typically involves a multi-step process. One common method starts with the preparation of the fluorene core, followed by the introduction of the cyclopropane ring and the attachment of the naphthalene groups. Key steps may include:
Formation of the Fluorene Core: This can be achieved through various methods, such as the Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide.
Attachment of Naphthalene Groups: This step often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the naphthalene substituents at the desired positions.
Industrial Production Methods
While specific industrial production methods for 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reactions, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced fluorene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Reduced fluorene derivatives
Substitution: Nitro, sulfonyl, or halogenated naphthalene derivatives
科学研究应用
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] has several scientific research applications, particularly in the field of organic electronics:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a host material in OLEDs due to its high thermal stability and excellent electroluminescent properties.
Photovoltaic Devices: It can be employed in the active layers of organic photovoltaic cells, contributing to efficient light absorption and charge transport.
Field-Effect Transistors (FETs): The compound’s unique structure makes it suitable for use in organic FETs, where it can enhance charge carrier mobility and device performance.
作用机制
The mechanism by which 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] exerts its effects in optoelectronic devices involves several key factors:
Thermal Stability: The rigid spiro structure enhances the thermal stability of the compound, making it suitable for high-temperature processing and operation.
Electroluminescence: The compound’s ability to host various phosphorescent emitters allows for efficient energy transfer and high electroluminescent efficiency in OLEDs.
相似化合物的比较
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a fluorene core, known for its use in OLEDs and similar optoelectronic applications.
Spiro[cyclopentane-1,9’-fluorene]: A related compound with a cyclopentane ring instead of a cyclopropane ring, used in similar applications but with different electronic properties.
Uniqueness
2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] is unique due to its specific combination of a cyclopropane ring and naphthalene substituents, which confer distinct electronic and thermal properties. This makes it particularly suitable for high-performance optoelectronic devices, where stability and efficiency are critical .
属性
CAS 编号 |
928704-87-4 |
|---|---|
分子式 |
C35H24 |
分子量 |
444.6 g/mol |
IUPAC 名称 |
2',7'-dinaphthalen-1-ylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C35H24/c1-3-11-27-23(7-1)9-5-13-29(27)25-15-17-31-32-18-16-26(22-34(32)35(19-20-35)33(31)21-25)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,21-22H,19-20H2 |
InChI 键 |
INVGSJYXSHJREI-UHFFFAOYSA-N |
规范 SMILES |
C1CC12C3=C(C=CC(=C3)C4=CC=CC5=CC=CC=C54)C6=C2C=C(C=C6)C7=CC=CC8=CC=CC=C87 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


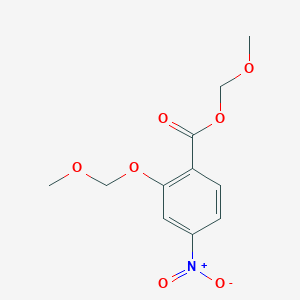
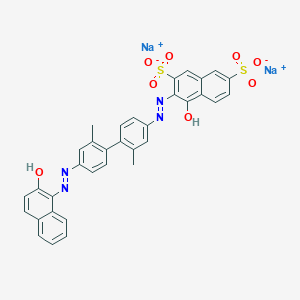

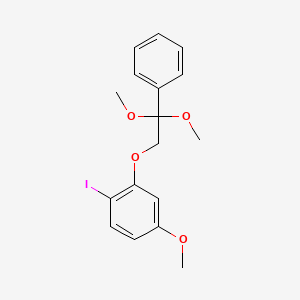

![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)
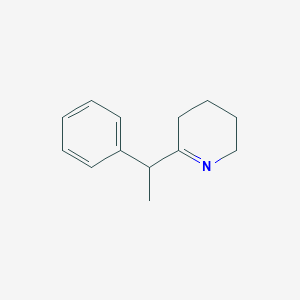


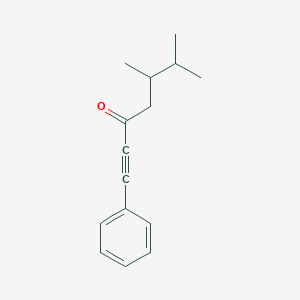
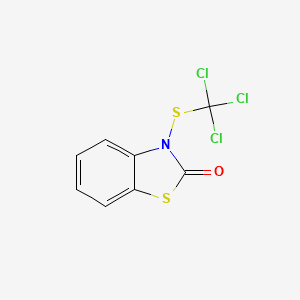

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
